![molecular formula C22H26F3N3O3 B4623037 ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4623037.png)
ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate, often involves condensation reactions of pyrazole-5-amine derivatives with activated carbonyl groups. These processes are efficient for preparing N-fused heterocycle products in good to excellent yields, showcasing the versatility of pyrazole chemistry in the synthesis of complex molecules (Ghaedi et al., 2015).
Molecular Structure Analysis
X-ray diffraction methods have elucidated the crystal structures of related pyrazole derivatives, revealing important aspects of their molecular geometry, such as dihedral angles and hydrogen bonding interactions. These studies provide insight into the three-dimensional arrangement of atoms in the crystal lattice and contribute to our understanding of the molecular structure of pyrazole compounds (Zhou et al., 2017).
Chemical Reactions and Properties
Pyrazole derivatives, including ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate, exhibit a range of chemical reactions, highlighting their reactivity and functional versatility. These reactions are crucial for further modifications and the development of new compounds with potential applications in various fields (Ghaedi et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray diffraction studies provide valuable data on the crystal packing, which, in turn, affects the compound's physical properties (Zhou et al., 2017).
Chemical Properties Analysis
The chemical properties of ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate, such as reactivity towards nucleophiles, electrophiles, and radicals, are determined by its functional groups and molecular structure. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and for designing new synthetic routes (Ghaedi et al., 2015).
Scientific Research Applications
Synthesis and Crystal Structure
Ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate is involved in studies related to the synthesis and analysis of crystal structures. Zhou et al. (2017) determined the crystal structure of a similar compound, ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, by X-ray single crystal diffraction. This study involved understanding the geometries and intermolecular interactions of these compounds, which are essential for predicting their behavior in various applications (Zhou et al., 2017).
Heterocyclic Compound Synthesis
Ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate is also relevant in the synthesis of heterocyclic compounds. Ghaedi et al. (2015) described an efficient process for synthesizing novel pyrazolo[3,4-b]pyridine products, which are important in medicinal chemistry, through condensation reactions involving pyrazole derivatives (Ghaedi et al., 2015).
Allosteric Modulation Studies
In pharmacological research, similar compounds have been investigated for their potential as allosteric modulators. Price et al. (2005) studied three novel compounds, including ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate, at the cannabinoid CB1 receptor. These compounds were found to exhibit cooperative effects in binding assays, suggesting their potential in allosteric modulation of receptors (Price et al., 2005).
Catalysts in Polymerization Reactions
Compounds structurally similar to ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate have been used as catalysts in polymerization reactions. Asaumi et al. (2003) demonstrated the use of pyrazole derivatives in ruthenium-catalyzed C-H/CO/Olefin coupling reactions, which are critical in the synthesis of polymers (Asaumi et al., 2003).
properties
IUPAC Name |
ethyl 1-(1,5-dimethylpyrazole-3-carbonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O3/c1-4-31-20(30)21(14-16-7-5-6-8-17(16)22(23,24)25)9-11-28(12-10-21)19(29)18-13-15(2)27(3)26-18/h5-8,13H,4,9-12,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOIDMNWOPFQBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=NN(C(=C2)C)C)CC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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